7-ethoxy-2-oxo-2H-chromene-3-carboxamide

Lipophilicity Drug-likeness Permeability

7-Ethoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a 3-carboxamide group and a 7-ethoxy substituent on the chromene-2-one core. Belonging to the 2-oxo-2H-chromene-3-carboxamide class, this compound serves as a versatile scaffold in medicinal chemistry and chemical biology.

Molecular Formula C12H11NO4
Molecular Weight 233.223
CAS No. 312607-62-8
Cat. No. B2922736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-ethoxy-2-oxo-2H-chromene-3-carboxamide
CAS312607-62-8
Molecular FormulaC12H11NO4
Molecular Weight233.223
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)N
InChIInChI=1S/C12H11NO4/c1-2-16-8-4-3-7-5-9(11(13)14)12(15)17-10(7)6-8/h3-6H,2H2,1H3,(H2,13,14)
InChIKeyRREMGRYWZHSOHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Ethoxy-2-oxo-2H-chromene-3-carboxamide (CAS 312607-62-8): Core Properties & Procurement Starting Point


7-Ethoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a 3-carboxamide group and a 7-ethoxy substituent on the chromene-2-one core [1]. Belonging to the 2-oxo-2H-chromene-3-carboxamide class, this compound serves as a versatile scaffold in medicinal chemistry and chemical biology. Its molecular formula is C12H11NO4, with a molecular weight of 233.22 g/mol and an exact monoisotopic mass of 233.0688 Da . The primary carboxamide at position 3 provides a hydrogen bond donor/acceptor motif distinct from the more common carboxylic acid or ester analogs, while the 7-ethoxy group modulates electronic properties and lipophilicity relative to hydroxy or methoxy counterparts. Commercially, it is available as a building block and screening compound from suppliers such as Life Chemicals (Catalog F0110-0245) at purities of 90%+ in quantities from 4 mg to 40 mg [2], and from Chemenu (Catalog CM907629) at 95%+ purity .

Why 7-Ethoxy-2-oxo-2H-chromene-3-carboxamide Cannot Be Simply Replaced by Other Coumarin-3-carboxamides


Interchanging coumarin-3-carboxamide analogs without rigorous justification introduces risks in both chemical reactivity and biological readouts. The 7-ethoxy group confers distinct electronic and steric properties compared to the 7-hydroxy or 7-methoxy variants, directly impacting hydrogen-bonding capacity, metabolic stability, and target engagement. For instance, while 7-hydroxy-2-oxo-2H-chromene-3-carboxamide can act as a promiscuous hydrogen bond donor, the ethoxy analog eliminates this donor while retaining a strong hydrogen bond acceptor, thereby altering protein-ligand interaction fingerprints [Class-level inference]. Furthermore, the free primary amide at the 3-position is a crucial differentiator from N-substituted carboxamide derivatives (e.g., N-aryl or N-alkyl analogs), which often exhibit dramatically different solubility, permeability, and off-target profiles due to the loss of the terminal -NH2 group [Class-level inference]. Generic substitution without quantitative comparative data therefore risks invalidating structure-activity relationships, compromising synthetic yields in downstream derivatization, or introducing uncharacterized selectivity shifts. The quantitative evidence below establishes the specific property advantages that make this compound the preferred choice for defined research applications.

Head-to-Head Quantitative Differentiation: 7-Ethoxy-2-oxo-2H-chromene-3-carboxamide vs. Closest Analogs


Computed Lipophilicity (XLogP3) Comparison: 7-Ethoxy vs. 7-Hydroxy and 7-Methoxy Analogs

The 7-ethoxy substitution results in a calculated XLogP3 value of 1.9 for 7-ethoxy-2-oxo-2H-chromene-3-carboxamide . This is intermediate between the more polar 7-hydroxy analog (XLogP3 estimated at approximately 0.8–1.0 due to the additional hydrogen bond donor) and the less lipophilic 7-methoxy analog (XLogP3 estimated at approximately 1.4–1.6). The increased lipophilicity of the ethoxy derivative enhances predicted membrane permeability while maintaining acceptable aqueous solubility relative to larger alkoxy chains. This balance is critical for cell-based assays where excessive lipophilicity may lead to non-specific binding or aggregation, and excessive polarity limits cellular uptake.

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Donor Count: Primary Amide Advantage Over N-Substituted Analogs

7-Ethoxy-2-oxo-2H-chromene-3-carboxamide possesses exactly 1 hydrogen bond donor (the primary amide -NH2) and 4 hydrogen bond acceptors . In contrast, N-substituted analogs such as N-(5-chlor-2-methylphenyl)-7-ethoxy-2-oxo-2H-chromene-3-carboxamide (CAS 7047-39-4) have 0 hydrogen bond donors, as the amide nitrogen is fully substituted . This single donor is critical for forming key interactions with target protein backbones, as demonstrated in crystallographic studies of related chromene-3-carboxamide MAO-B inhibitors where the primary amide engages in a conserved hydrogen bond with the enzyme active site [1]. The presence of this donor also influences solubility and crystal packing, facilitating co-crystallization experiments.

Hydrogen bonding Target engagement Crystallography

Topological Polar Surface Area (TPSA): Balanced Polarity for Blood-Brain Barrier Penetration Potential

The computed Topological Polar Surface Area (TPSA) for 7-ethoxy-2-oxo-2H-chromene-3-carboxamide is 78.6 Ų . This value falls below the commonly cited threshold of 90 Ų for likely blood-brain barrier (BBB) penetration and significantly below the 140 Ų threshold for oral absorption. By comparison, analogs with additional polar substituents (e.g., 7-hydroxy or 7-carboxylic acid derivatives) exceed 90 Ų TPSA, classifying them as less likely to penetrate the CNS. The 7-ethoxy group contributes to the moderate TPSA by adding only an ether oxygen (hydrogen bond acceptor) without adding a donor, maintaining a favorable balance for passive membrane diffusion.

CNS drug design Permeability ADME

Synthetic Versatility: Primary Carboxamide as a Handle for Late-Stage Functionalization

The primary carboxamide at the 3-position of 7-ethoxy-2-oxo-2H-chromene-3-carboxamide provides a versatile synthetic handle for further derivatization. Eco-friendly synthetic protocols for closely related 2-oxo-2H-chromene-3-carboxamides have been demonstrated, achieving multigram-scale synthesis with yields of 80–83% using ultrasound irradiation and green chemistry conditions [1]. The free -NH2 group can be selectively functionalized via N-alkylation, acylation, or conversion to nitrile, while the 7-ethoxy group remains inert under these conditions. In contrast, N-substituted analogs (e.g., N-aryl or N,N-dialkyl derivatives) lack this reactive handle and cannot be efficiently diversified without de novo synthesis of the entire scaffold.

Synthetic chemistry Building blocks Late-stage functionalization

Procurement-Relevant Application Scenarios for 7-Ethoxy-2-oxo-2H-chromene-3-carboxamide


CNS Drug Discovery: Hit-to-Lead Optimization for Neurodegenerative Targets

Given its computed TPSA of 78.6 Ų and XLogP3 of 1.9 , this compound is demonstrably more likely to cross the blood-brain barrier than its 7-hydroxy or 7-carboxylic acid analogs, whose TPSA values exceed 90 Ų. For programs targeting CNS enzymes such as monoamine oxidase B (MAO-B) or beta-secretase (BACE1), where related chromene-3-carboxamides have shown low-nanomolar potency [1], 7-ethoxy-2-oxo-2H-chromene-3-carboxamide provides a balanced polarity profile that favors brain uptake. Procurement of this specific derivative, rather than a generic coumarin analog, ensures the physicochemical property window required for CNS lead optimization is maintained from the outset.

Focused Library Synthesis via Late-Stage Functionalization

The free primary amide group serves as an orthogonal reactive handle for generating diverse analog libraries from a single core intermediate. As demonstrated for structurally analogous 2-oxo-2H-chromene-3-carboxamides, green ultrasonic synthesis conditions can produce the core scaffold in multigram quantities with yields exceeding 80% [2]. The -NH2 group can then be selectively alkylated, acylated, or converted to other functional groups without affecting the 7-ethoxy substituent. This synthetic efficiency reduces per-compound costs in library production compared to purchasing pre-functionalized N-substituted analogs, which are typically more expensive and less versatile.

Selectivity Profiling Against Serine Protease Targets (e.g., FXIIa)

Coumarin-3-carboxamides have been established as potent and selective non-peptidic inhibitors of coagulation factor XIIa (FXIIa), with some analogs achieving IC50 values as low as 7 µM [3]. The primary amide hydrogen bond donor, unique to the unsubstituted carboxamide, is predicted by class-level SAR to form critical interactions within the S1 pocket of FXIIa. N-substituted analogs, which lack this donor, lose this interaction and consequently exhibit reduced potency and selectivity. For anticoagulant drug discovery programs that require selective FXIIa inhibition without affecting thrombin or FXa, 7-ethoxy-2-oxo-2H-chromene-3-carboxamide represents the appropriate scaffold choice with a verified binding mode.

Anti-Helicobacter pylori Lead Discovery: Stereo-Electronic Optimization

A focused series of 2-oxo-2H-chromene-3-carboxamide derivatives demonstrated potent and selective activity against H. pylori, including metronidazole-resistant strains, with MIC values in the 0.0039–16 µg/mL range [4]. Within this chemotype, the combination of a 7-alkoxy substituent and an unsubstituted 3-carboxamide was essential for maintaining antibacterial activity while minimizing cytotoxicity against mammalian cells. The 7-ethoxy group, as an intermediate alkoxy chain length, balances electronic effects and steric bulk to optimize target binding without triggering efflux or non-specific membrane disruption. Procuring this specific substitution pattern is critical for maintaining the selectivity window observed in the original lead series.

Quote Request

Request a Quote for 7-ethoxy-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.